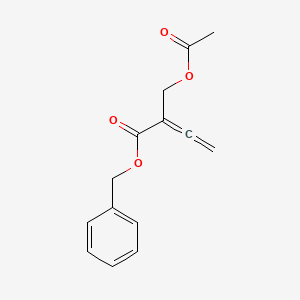
Benzyl2-(acetoxymethyl)buta-2,3-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl2-(acetoxymethyl)buta-2,3-dienoate is a chemical compound known for its unique structure and reactivity It contains a benzyl group, an acetoxymethyl group, and a buta-2,3-dienoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl2-(acetoxymethyl)buta-2,3-dienoate can be synthesized through various methods. One common approach involves the reaction of benzyl alcohol with 2-(acetoxymethyl)buta-2,3-dienoate under specific conditions. The reaction typically requires the presence of a catalyst, such as a tertiary amine, and is carried out in an organic solvent like toluene. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and yield. The use of advanced purification techniques, such as column chromatography, helps in obtaining the pure compound suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
Benzyl2-(acetoxymethyl)buta-2,3-dienoate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the acetoxymethyl group is replaced by other nucleophiles.
Addition Reactions: The buta-2,3-dienoate moiety can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Cyclization Reactions: The compound can be involved in cyclization reactions to form heterocyclic compounds
Common Reagents and Conditions
Common reagents used in these reactions include sulfur ylides, phosphines, and various nucleophiles. The reactions are typically carried out under mild conditions, often in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) or triphenylphosphine .
Major Products Formed
The major products formed from these reactions include heterocyclic compounds such as 4H-pyrans and tetrahydropyridines. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules .
Scientific Research Applications
Benzyl2-(acetoxymethyl)buta-2,3-dienoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of Benzyl2-(acetoxymethyl)buta-2,3-dienoate involves its reactivity towards nucleophiles and electrophiles. The compound’s unique structure allows it to participate in tandem substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used. For example, in the presence of a tertiary amine catalyst, the compound undergoes tandem SN2’–SN2’ substitution and Michael addition, leading to the formation of heterocyclic compounds .
Comparison with Similar Compounds
Similar Compounds
2-(Acetoxymethyl)buta-2,3-dienoate: This compound shares a similar structure but lacks the benzyl group. It is also used in the synthesis of heterocyclic compounds.
Benzyl2-(hydroxymethyl)buta-2,3-dienoate: Similar to Benzyl2-(acetoxymethyl)buta-2,3-dienoate, but with a hydroxymethyl group instead of an acetoxymethyl group. .
Uniqueness
This compound is unique due to its combination of functional groups, which provides versatility in chemical reactions. Its ability to undergo tandem substitution and addition reactions makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C14H14O4 |
|---|---|
Molecular Weight |
246.26 g/mol |
InChI |
InChI=1S/C14H14O4/c1-3-13(10-17-11(2)15)14(16)18-9-12-7-5-4-6-8-12/h4-8H,1,9-10H2,2H3 |
InChI Key |
HRVAAAKVLAPJMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(=C=C)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















